molecular formula C7H7NO4 B1602064 5-(Hydroxymethyl)-2-nitrophenol CAS No. 61161-83-9

5-(Hydroxymethyl)-2-nitrophenol

Cat. No.: B1602064
CAS No.: 61161-83-9
M. Wt: 169.13 g/mol
InChI Key: YDFRYKXELURVHE-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-nitrophenol is an organic compound characterized by a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached to a phenol ring

Mechanism of Action

Target of Action

For instance, 5-Hydroxymethylcytosine (5hmC), a related compound, plays an important role in many biological processes as an epigenetic mediator . It is involved in gene regulation and is considered an intermediate product of active DNA demethylation .

Mode of Action

For example, 5-Hydroxymethylfurfural, a furfural compound, has been shown to inhibit mast cell activation . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might interact with its targets in a similar manner, potentially leading to changes in cellular functions.

Biochemical Pathways

For instance, it has been used in a bi-enzymatic cascade system for the biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural . This suggests that this compound might also be involved in similar biochemical pathways, affecting downstream effects.

Pharmacokinetics

It is known that hydroxymethyl compounds can be metabolized in the liver . For instance, cimetidine, a drug used to treat ulcers, is metabolized to sulfoxide and 5-hydroxymethyl derivatives in the liver . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.

Result of Action

For instance, it has been shown to ameliorate allergic inflammation in HMC-1 cells by inactivating NF-κB and MAPK signaling pathways . This suggests that this compound might have similar effects on molecular and cellular functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that 5-hmC, a related compound, can respond to environmental factors, leading to the development of disease . This suggests that environmental factors such as temperature, pH, and the presence of other chemicals might influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-nitrophenol typically involves the nitration of 5-(Hydroxymethyl)phenol. The reaction is carried out using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reactants, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or sulfonating agents (SO3).

Major Products

    Oxidation: 5-(Carboxymethyl)-2-nitrophenol.

    Reduction: 5-(Hydroxymethyl)-2-aminophenol.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

5-(Hydroxymethyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural (HMF): A compound with a similar hydroxymethyl group but a different ring structure.

    5-(Chloromethyl)furfural (CMF): A halogenated analog of HMF.

    5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF.

Uniqueness

5-(Hydroxymethyl)-2-nitrophenol is unique due to the presence of both a hydroxymethyl group and a nitro group on the phenol ring

Properties

IUPAC Name

5-(hydroxymethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFRYKXELURVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561239
Record name 5-(Hydroxymethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61161-83-9
Record name 5-(Hydroxymethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a magnetically stirred suspension of 3-hydroxy-4-nitro-benzoic acid (75 g, 0.41 mol) in 1,2-dichloroethane (1.5 L), under an argon blanket, was added trimethyl borate (69 g, 0.66 mol) and boron trifluoride diethyl etherate (94 g, 0.66 mol) at 20 □C. Borane-pyridine complex (57 g, 0.61 mol) was slowly added drop-wise over 2.5 hrs (exotherm to 44° C.). After addition was complete, the solution was stirred for 2.5 hrs then cooled in an ice bath to 4° C. Methanol (150 ml) was added over 15–20 min. to quench the reaction. The mixture was stirred for 45 min. while warming to 20 □C then concentrated in vacuo to a yellow solid residue. The solid was partitioned between 1N NaOH (450 ml) and toluene (600 ml). The phases were separated, and the organic portion was extracted with 1N NaOH (2×450 mL). The aqueous portions were combined and acidified to below pH 2 with the slow addition of conc. HCl (100 ml). The resulting thick suspension was extracted with ethyl acetate (750 ml, 500 nm). The combined organic extract was washed with water (2×450 mL), brine (450 mL), dried (MgSO4), filtered then concentrated in vacuo to give 62 g brownish yellow solid 1 (0.37 mol, 90%). An additional 106 g of intermediate 1 was obtained from three other reactions.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxy-4-nitrobenzoic acid (50.0 g, 0.273 mol) in dichloroethane (1000 mL) under a nitrogen atmosphere were added trimethoxyborane (45.4 g, 0.437 mol) and boron trifluoride diethyl etherate (62.0 g, 0.437 mol) followed by dropwise addition of borane-pyridine complex (38.1 g, 0.410 mol). After stirring at room temperature for 4 hours, methanol (100 mL) was added dropwise under cooling in an ice-bath. The mixture was concentrated under reduced pressure and toluene (400 mL) was added to the residue. The resulting mixture was extracted with aqueous 1N NaOH solution (300 mL×3), and the combined aqueous lavers were acidified with conc. hydrochloric acid to pH 1 and extracted with ethyl acetate (500 mL and 300 mL). The organic layers were combined, washed with water (300 mL×2) and brine successively aid dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to give B-3 (43.3 g, 94%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 2
5-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 3
5-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 4
5-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 5
Reactant of Route 5
5-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 6
Reactant of Route 6
5-(Hydroxymethyl)-2-nitrophenol

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